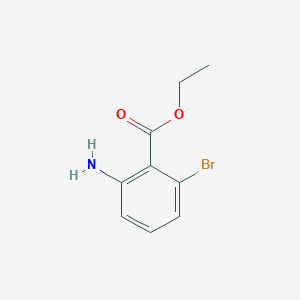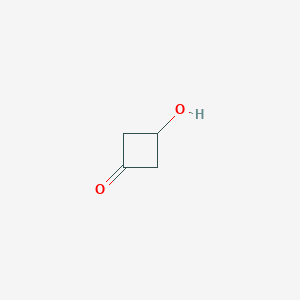
3-Hydroxycyclobutanone
Descripción general
Descripción
3-Hydroxycyclobutanone is a chemical compound with the molecular formula C4H6O2 . It has an average mass of 86.089 Da and a monoisotopic mass of 86.036781 Da . It is used for research and development purposes .
Synthesis Analysis
Cyclobutanone derivatives, including 3-Hydroxycyclobutanone, can be prepared by reliable synthetic methods such as [2+2] cycloadditions, cyclopropanol, cyclopropylphenylthio and selenium-carbinols ring expansions, or ring enlargement of oxaspiropentanes . A certain number of new cyclobutane and cyclobutanone synthesis and functionalization protocols have been published .
Molecular Structure Analysis
The molecular structure of 3-Hydroxycyclobutanone consists of 4 carbon atoms, 6 hydrogen atoms, and 2 oxygen atoms .
Chemical Reactions Analysis
Cyclobutane rings, including 3-Hydroxycyclobutanone, are useful intermediates in organic synthesis due to their inherent ring strain and rich chemical reactivity portfolio . They can be transformed in a selective manner into a wide range of other useful synthetic intermediates via organocatalyzed, Brønsted acid catalyzed or non-catalyzed procedures .
Aplicaciones Científicas De Investigación
Synthons for Heterocycle and Carbocycle Synthesis
3-Alkyloxycyclobutanones, related to 3-Hydroxycyclobutanone, are highly valuable intermediates in organic synthesis. They exhibit rich reactivity in various reactions due to strain energy. Specifically, under Lewis acid catalysis, they form zwitterionic intermediates and participate in cycloaddition reactions as three- or four-carbon synthons. This includes formal [4+2], [3+2], and [3+3] annulations and other transformations (Chen, Shan, Nie, & Rao, 2015).
Versatile Intermediate in Organic Synthesis
3-Acetoxycyclobutanone is a versatile intermediate to access cyclobutanes with various substitution patterns. A one-pot procedure has been developed for this compound, highlighting its importance in simplifying synthesis processes (Zajac, 2008).
Use in Cancer Research
While not directly related to 3-Hydroxycyclobutanone, research involving statins, which indirectly connect to the compound, has shown a potential protective effect against cancer. This suggests the importance of related compounds in medical research (Graaf, Beiderbeck, Egberts, Richel, & Guchelaar, 2004).
Application in Nucleoside Analogue Synthesis
3-Hydroxycyclobutanone derivatives have been used in the synthesis of nucleoside analogues. These analogues are important in pharmaceutical research, particularly for their potential applications in treating various diseases (Danappe, Pal, Alexandre, Aubertin, Bourgougnon, & Huet, 2005).
Role in Electrochemistry-Mass Spectrometry
In electrochemistry-mass spectrometry, 3-Hydroxycyclobutanone derivatives are investigated for their role in understanding the biotransformation of certain compounds. This is crucial for assessing environmental and health impacts of various chemicals (Baumann, Lohmann, Rose, Ahn, Hammock, Karst, & Schebb, 2010).
Catalyst in Organic Chemistry
3-Hydroxycyclobutanone and its derivatives are used as catalysts in various organic reactions, including the synthesis of indolyl cyclobutanones. This showcases its versatility in facilitating complex chemical transformations (Secci, Porcu, Rodríguez, & Frongia, 2020).
Chelating Properties in Medicinal Drugs
Hydroxypyridinone derivatives, connected to 3-Hydroxycyclobutanone, are notable for their metal chelating properties. They are a target for developing pharmaceutical drugs with applications in treating metal overload and other conditions (Santos, Marques, & Chaves, 2012).
Safety And Hazards
Direcciones Futuras
In the last decade, a certain number of new cyclobutane and cyclobutanone synthesis and functionalization protocols have been published . The rising interest in this field represents a great point of discussion for the scientific community, disclosing the synthetic potential of strained four-membered ring carbocyclic compounds .
Propiedades
IUPAC Name |
3-hydroxycyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c5-3-1-4(6)2-3/h3,5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZHGWJPDGIYDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxycyclobutanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-Hydroxycyclobutanone interesting for cycloaddition reactions?
A1: 3-Hydroxycyclobutanone presents a unique chemical structure that allows it to participate in formal [4+2] cycloaddition reactions with enones. [, ] This is particularly interesting because it opens up possibilities for synthesizing complex cyclic molecules, which are often found in natural products and pharmaceuticals.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-6-(4-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B178070.png)

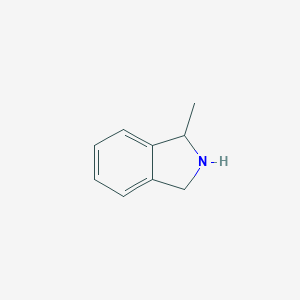
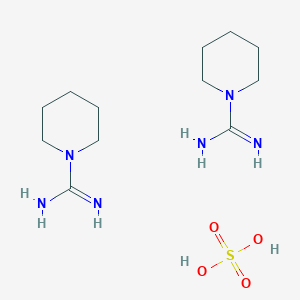
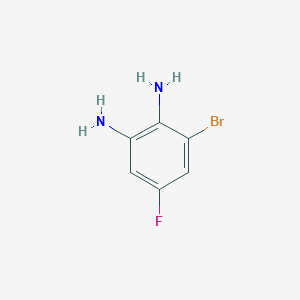

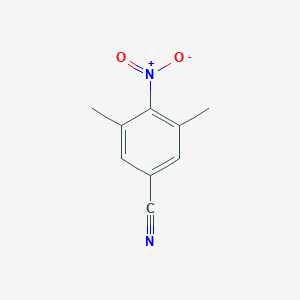

![2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B178083.png)



